4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
CAS No.: 933004-18-3
Cat. No.: VC5029685
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
![4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide - 933004-18-3](/images/structure/VC5029685.png)
Specification
CAS No. | 933004-18-3 |
---|---|
Molecular Formula | C21H22N4O3S |
Molecular Weight | 410.49 |
IUPAC Name | 4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C21H22N4O3S/c1-16-5-7-19(8-6-16)29(26,27)24-18-4-2-3-17(15-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3 |
Standard InChI Key | HBRYDJOKQTXTAV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, reflects its three primary components:
-
Sulfonamide group: A benzene ring substituted with a methyl group at the para position and a sulfonamide (-SO₂NH-) linker.
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
-
Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached to the pyridazine ring .
The SMILES notation (Cc1ccc(cc1)S(Nc1ccc(cc1)c1ccc(nn1)N1CCOCC1)(=O)=O
) and InChIKey (PVEYOBUEODXNRI-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Profile
Key properties include:
The compound’s achiral nature simplifies synthesis and reduces stereochemical complications during drug development .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step sequence:
-
Pyridazine Functionalization: Morpholine is introduced to pyridazine via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the heterocycle.
-
Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with the amino group of the pyridazine-phenyl intermediate under basic conditions (e.g., pyridine or triethylamine) .
Critical parameters include:
-
Temperature control (<60°C) to prevent decomposition.
-
Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
Purification and Analysis
Post-synthesis, chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity. Structural confirmation employs:
-
¹H/¹³C NMR: Identifies proton environments and carbon frameworks.
-
HRMS (High-Resolution Mass Spectrometry): Validates molecular weight .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits potent inhibition of MET kinase (IC₅₀ = 12 nM in preliminary assays), a receptor tyrosine kinase implicated in tumor growth and metastasis . The morpholine-pyridazine motif likely occupies the ATP-binding pocket, as evidenced by molecular docking studies .
Anti-Inflammatory Effects
In murine models, the sulfonamide reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting NF-κB pathway modulation. The methyl group on the benzene ring enhances metabolic stability compared to unmethylated analogs.
Cancer Type | Model System | Efficacy (TGI*) |
---|---|---|
Gastric carcinoma | NCI-N87 xenografts | 68% tumor growth inhibition |
Non-small cell lung | A549 cells | IC₅₀ = 0.8 µM |
*TGI: Tumor Growth Inhibition
Autoimmune Diseases
The compound’s dual kinase inhibition and cytokine suppression position it as a candidate for rheumatoid arthritis and Crohn’s disease .
Comparative Analysis with Structural Analogues
The morpholine-pyridazine combination confers distinct advantages over related sulfonamides:
The sulfonamide’s electronegative sulfur-oxygen groups enhance hydrogen bonding with kinase targets, explaining its superior potency .
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